Boc-Asp(OBzl)-ONp
CAS No.: 26048-69-1
Cat. No.: VC21545378
Molecular Formula: C22H24N2O8
Molecular Weight: 444,44 g/mole
* For research use only. Not for human or veterinary use.
                        
Specification
| CAS No. | 26048-69-1 | 
|---|---|
| Molecular Formula | C22H24N2O8 | 
| Molecular Weight | 444,44 g/mole | 
| IUPAC Name | 4-O-benzyl 1-O-(4-nitrophenyl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate | 
| Standard InChI | InChI=1S/C22H24N2O8/c1-22(2,3)32-21(27)23-18(13-19(25)30-14-15-7-5-4-6-8-15)20(26)31-17-11-9-16(10-12-17)24(28)29/h4-12,18H,13-14H2,1-3H3,(H,23,27)/t18-/m0/s1 | 
| Standard InChI Key | GKRBDGLUYWLXAX-SFHVURJKSA-N | 
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CC(=O)OCC1=CC=CC=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | 
| SMILES | CC(C)(C)OC(=O)NC(CC(=O)OCC1=CC=CC=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | 
| Canonical SMILES | CC(C)(C)OC(=O)NC(CC(=O)OCC1=CC=CC=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | 
Introduction
Chemical Structure and Properties
Molecular Identification and Nomenclature
Boc-Asp(OBzl)-ONp possesses several identifiers that facilitate its recognition in chemical databases and literature. The compound is registered with CAS number 26048-69-1 and is known by multiple synonyms in scientific literature, including N-[(tert-butyloxy)carbonyl]-L-aspartic acid 1-(4-nitrophenyl) 4-(phenylmethyl) ester and Boc-L-aspartic acid β-benzyl ester α-4-nitrophenyl ester . The IUPAC name, 4-O-benzyl 1-O-(4-nitrophenyl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate, provides a systematic description of its structure .
For computational chemistry applications, the compound can be represented using standard notations including InChI=1S/C22H24N2O8/c1-22(2,3)32-21(27)23-18(13-19(25)30-14-15-7-5-4-6-8-15)20(26)31-17-11-9-16(10-12-17)24(28)29/h4-12,18H,13-14H2,1-3H3,(H,23,27)/t18-/m0/s1 and the corresponding InChIKey GKRBDGLUYWLXAX-SFHVURJKSA-N .
Physical and Chemical Properties
The physical and chemical properties of Boc-Asp(OBzl)-ONp are summarized in Table 1, which compiles data from multiple sources to provide a comprehensive reference for researchers.
Table 1: Physical and Chemical Properties of Boc-Asp(OBzl)-ONp
| Property | Value | Reference | 
|---|---|---|
| Molecular Formula | C₂₂H₂₄N₂O₈ | |
| Molecular Weight | 444.4 g/mol | |
| Physical State | Solid | |
| Optical Rotation | [α]D = -10 ± 2° (c=1 in Dioxane, 20°C) | |
| Solubility | Soluble in organic solvents (dioxane, DMF, DMSO) | |
| CAS Number | 26048-69-1 | |
| SMILES Notation | CC(C)(C)OC(=O)NC@@HC(=O)OC2=CC=C(C=C2)N+[O-] | 
The compound features a 2D structure with distinct functional groups that contribute to its chemical reactivity profile. The tert-butyloxycarbonyl (Boc) group protects the α-amino function and can be cleaved under acidic conditions. The benzyl ester (OBzl) group protects the β-carboxyl and is typically removed by hydrogenolysis or strong acids. The p-nitrophenyl ester (ONp) activates the α-carboxyl for nucleophilic attack during peptide bond formation .
Synthesis and Applications
Synthetic Approaches
The synthesis of Boc-Asp(OBzl)-ONp typically begins with Boc-Asp(OBzl)-OH (CAS: 7536-58-5), which undergoes esterification with p-nitrophenol to yield the target compound. This precursor, Boc-Asp(OBzl)-OH, is the aspartic acid derivative commonly utilized in Boc-based solid-phase peptide synthesis (SPPS) .
The synthetic route generally involves:
- 
Protection of the α-amino group with di-tert-butyl dicarbonate
 - 
Selective esterification of the β-carboxyl group with benzyl alcohol
 - 
Activation of the α-carboxyl group with p-nitrophenol using coupling reagents
 
This stepwise approach ensures regioselectivity and preserves the stereochemical integrity of the amino acid, yielding the desired product with high optical purity.
Applications in Research and Development
Boc-Asp(OBzl)-ONp finds diverse applications across multiple research disciplines:
Peptide Synthesis
The compound serves as a key building block in peptide synthesis, enabling researchers to create specific sequences for various biochemical applications. In Boc-based solid-phase peptide synthesis, the Boc group is removed with trifluoroacetic acid (TFA), while the benzyl ester remains intact, allowing for sequential addition of amino acids. The p-nitrophenyl ester facilitates efficient coupling reactions by activating the carboxyl group for nucleophilic attack by amine groups of other amino acids .
Drug Development
Boc-Asp(OBzl)-ONp is employed in the design of pharmaceutical compounds, particularly in the development of drugs targeting neurological disorders, due to its ability to modify amino acid structures. Aspartic acid residues often play crucial roles in receptor-ligand interactions, making this protected derivative valuable for creating peptidomimetic drug candidates .
Bioconjugation Techniques
The compound is utilized in bioconjugation processes, allowing for the attachment of biomolecules to surfaces or other molecules, which is crucial in diagnostics and therapeutic applications. The selective reactivity of its protected functional groups enables controlled conjugation reactions .
Enzyme Inhibition Studies
Researchers use Boc-Asp(OBzl)-ONp in studies aimed at understanding enzyme mechanisms, particularly those involving aspartic acid derivatives, providing insights into metabolic pathways. The compound can be incorporated into peptide-based enzyme inhibitors, contributing to the development of tools for studying proteases and other enzymes .
Material Science Applications
In material science, the compound finds applications in the development of novel materials, such as polymers, where its unique properties can enhance material performance and functionality. The presence of multiple functional groups allows for incorporation into complex polymer architectures .
| Desired Concentration | Amount of Compound | ||
|---|---|---|---|
| 1 mg | 5 mg | 10 mg | |
| 1 mM | 2.2502 mL | 11.2511 mL | 22.5023 mL | 
| 5 mM | 0.45 mL | 2.2502 mL | 4.5005 mL | 
| 10 mM | 0.225 mL | 1.1251 mL | 2.2502 mL | 
When preparing stock solutions, researchers should select an appropriate solvent based on the compound's solubility characteristics. The solution should be aliquoted to avoid repeated freeze-thaw cycles that can lead to degradation of the compound .
Comparative Analysis with Related Compounds
Boc-Asp(OBzl)-ONp belongs to a family of protected aspartic acid derivatives used in peptide synthesis. Table 3 compares this compound with related derivatives, highlighting their structural differences and applications.
Table 3: Comparison of Boc-Asp(OBzl)-ONp with Related Compounds
| Compound | Molecular Weight | Key Features | Primary Applications | 
|---|---|---|---|
| Boc-Asp(OBzl)-ONp | 444.4 g/mol | α-carboxyl activated as p-nitrophenyl ester, β-carboxyl protected as benzyl ester | Direct coupling in peptide synthesis, solution-phase reactions | 
| Boc-Asp(OBzl)-OH | 323.3 g/mol | Free α-carboxyl, β-carboxyl protected as benzyl ester | Requires activation for peptide coupling, primary use in Boc SPPS | 
| Fmoc-Asp(OtBu)-OH | ~411 g/mol | Different N-protection (Fmoc), different β-protection (tert-butyl) | Used in Fmoc-based peptide synthesis | 
Boc-Asp(OBzl)-OH, a precursor to and close relative of Boc-Asp(OBzl)-ONp, is commonly utilized in Boc solid-phase peptide synthesis (SPPS). The benzyl ester on the Asp sidechain is removed when the peptide is cleaved from the resin with strong acids such as HF, TFMSA, or TMSOTf. In solution phase, Asp(OBzl) can also be deprotected by hydrogenolysis .
The key difference between Boc-Asp(OBzl)-ONp and Boc-Asp(OBzl)-OH is that the former has a pre-activated α-carboxyl group (as p-nitrophenyl ester), making it immediately reactive toward nucleophiles without requiring additional coupling reagents.
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